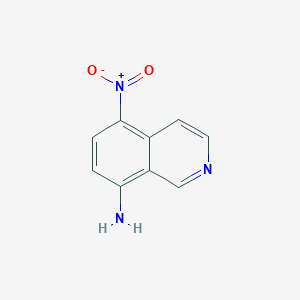

8-氨基-5-硝基异喹啉

描述

8-Amino-5-nitroisoquinoline is a derivative of isoquinoline . Isoquinoline is the basis of an extensive family of alkaloids exhibiting diverse biological activity, and their synthetic derivatives are widely used in pharmacology and medicine .

Synthesis Analysis

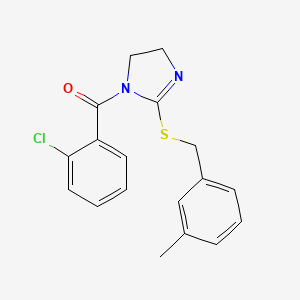

The original synthesis of AQ involved nitration of quinoline to give a mixture of the 5- and 8-nitroderivatives, which were separated by distillation and sublimation. Reduction of the 8-nitro isomer with tin powder in the presence of hydrochloric acid gave the amines .Chemical Reactions Analysis

Amides and ureas based on both 5-nitroisoquinoline and 5-nitrosoisoquinoline were obtained by direct nucleophilic substitution of hydrogen in the 5-nitroisoquinoline molecule .科学研究应用

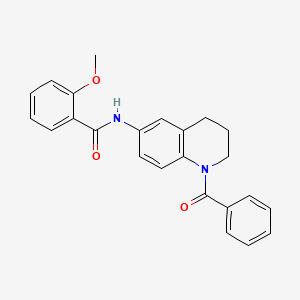

Antioxidant in Neurodegenerative Diseases

8-Amino-5-nitroisoquinoline has been used in the design of a new series of 8-quinoline-N-substituted derivatives combined with natural antioxidant acids . These compounds were shown to chelate copper, a metal involved in ROS-induced degeneration, and scavenger oxygen radicals . They have shown cytoprotective effects in 661W photoreceptor-like cells and may represent a starting point for the application of the proposed class of compounds in retinal neurodegenerative diseases .

C–H Functionalization of 8-Aminoquinoline Ring

8-Aminoquinoline has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions .

Synthesis of Pyrroloisoquinolines

5-Nitroisoquinoline, a derivative of 8-Amino-5-nitroisoquinoline, reacted with vinylmagnesium bromide to form a number of pyrroloisoquinolines .

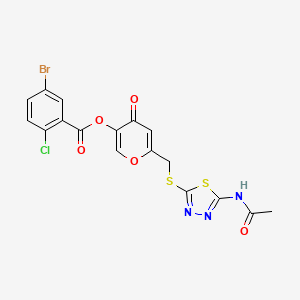

Potential Antimalarial Drugs

5-Nitroisoquinoline derivatives were evaluated for mutagenic (MUT) and chromosome-damaging (CHR) activities by the Salmonella test . These derivatives are potential antimalarial drugs .

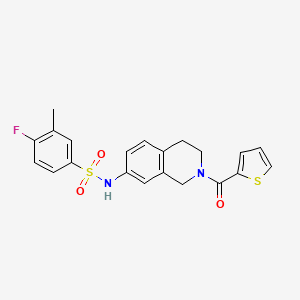

Bioisosteres of Sorafenib

Quinolinylaminoisoquinoline bioisosteres of Sorafenib, a cancer treatment drug, have been synthesized using 8-Amino-5-nitroisoquinoline . Some of these compounds showed superior potency to Sorafenib .

Synthesis of Substituted Quinoline Derivatives

8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been used in the synthesis of substituted quinoline derivatives .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-nitroisoquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIJWKAJKMDAKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-5-nitroisoquinoline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2548078.png)

![Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2548086.png)

![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2548087.png)

![3-(Aminomethyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one;hydrochloride](/img/no-structure.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2548091.png)

![4-Aza-tricyclo[5.2.2.02,6]undecane](/img/structure/B2548096.png)